molecular formula C11H15BN2O3 B11875582 (2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid

(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid

Cat. No.: B11875582
M. Wt: 234.06 g/mol
InChI Key: DUEQOKJCUHTVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H15BN2O3. This compound is part of a class of boronic acids that are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, making boronic acids valuable in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce hydrocarbons. Substitution reactions can result in various functionalized derivatives .

Mechanism of Action

The mechanism of action of (2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its isopropyl and methoxy groups provide steric and electronic effects that influence its behavior in synthetic applications .

Properties

Molecular Formula

C11H15BN2O3

Molecular Weight

234.06 g/mol

IUPAC Name

(7-methoxy-2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)boronic acid

InChI

InChI=1S/C11H15BN2O3/c1-7(2)11-10(12(15)16)8-5-4-6-9(17-3)14(8)13-11/h4-7,15-16H,1-3H3

InChI Key

DUEQOKJCUHTVNO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=C(N2N=C1C(C)C)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.